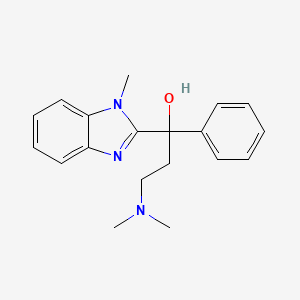![molecular formula C9H11N3O3 B6055478 N-(2-hydroxyethyl)-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide](/img/structure/B6055478.png)
N-(2-hydroxyethyl)-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxyethyl)-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide is a chemical compound with the molecular formula C8H10N2O2 It is known for its unique structure, which includes a pyridine ring substituted with hydroxyethyl and hydroxyimino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide typically involves the reaction of 2-hydroxyethylamine with 6-formylpyridine-3-carboxamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters are carefully controlled to achieve the desired product quality.
化学反应分析
Types of Reactions
N-(2-hydroxyethyl)-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and may be carried out in solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
科学研究应用
N-(2-hydroxyethyl)-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating certain diseases, including its role as an enzyme inhibitor.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of N-(2-hydroxyethyl)-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
N-(2-hydroxyethyl)picolinamide: Similar structure but lacks the hydroxyimino group.
N-methyl-4-pyridone-3-carboxamide: Contains a pyridone ring instead of a pyridine ring.
Uniqueness
N-(2-hydroxyethyl)-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide is unique due to the presence of both hydroxyethyl and hydroxyimino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications.
属性
IUPAC Name |
N-(2-hydroxyethyl)-6-[(E)-hydroxyiminomethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-4-3-10-9(14)7-1-2-8(6-12-15)11-5-7/h1-2,5-6,13,15H,3-4H2,(H,10,14)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIGESCIMKUBEK-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCCO)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1C(=O)NCCO)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ETHYL 4-{3-[4-(AZEPANE-1-CARBONYL)PIPERIDIN-1-YL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE](/img/structure/B6055405.png)

![3-(3-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione](/img/structure/B6055420.png)
![N'-[(Z)-(2-hydroxy-4-methylphenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B6055425.png)

![3,5-difluoro-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6055434.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)acetamide](/img/structure/B6055446.png)

![1-(diethylamino)-3-[2-methoxy-5-({methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6055459.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B6055464.png)

![3-amino-6-ethyl-N-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B6055485.png)
![N-(3-chlorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B6055491.png)
